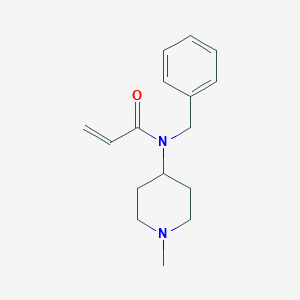
Bromomethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethanesulfonamide is a chemical compound with the CAS Number: 53412-78-5 . It has a molecular weight of 174.02 .
Molecular Structure Analysis
Bromomethanesulfonamide contains a total of 9 bonds. There are 5 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 sulfonamide(s) (thio-/dithio-) .Physical And Chemical Properties Analysis
Bromomethanesulfonamide is a powder with a melting point of 120-122 degrees Celsius .Applications De Recherche Scientifique
Synthesis of Sulfonimidates
Bromomethanesulfonamide is used in the synthesis of sulfonimidates . Sulfonimidates are organosulfur compounds that have seen a resurgence in interest due to their potential as intermediates to access other important organosulfur compounds . They have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates, and as alkyl transfer reagents .
Building Blocks for Alternative Sulfur(VI) Compounds
Sulfonimidates, synthesized using Bromomethanesulfonamide, serve as building blocks to access alternative sulfur(VI) compounds . They have found uses as alkyl transfer reagents to acids, alcohols, and phenols .
Regioselective ipso-Bromination of Arylboronic Acids
Bromomethanesulfonamide has been used as a brominating reagent for the regioselective ipso-bromination of arylboronic acids . This method has been used for the synthesis of aryl bromide .
Synthesis of Poly (oxothiazene) Polymers
The decomposition of sulfonimidates at elevated temperatures has been used to access poly (oxothiazene) polymers . This application plays on the lability of sulfonimidates under acidic conditions .
Synthesis of Thionylphosphazene Monomers and Polymers
Similar to the synthesis of poly (oxothiazene) polymers, the decomposition of sulfonimidates at elevated temperatures has been used to access thionylphosphazene monomers and polymers .
Medicinal Chemistry
Sulfonimidates, synthesized using Bromomethanesulfonamide, have increased prominence due to their medicinal chemistry properties . They have been used in the synthesis of drug candidates with a sulfur(VI) center .
Mécanisme D'action
While the specific mechanism of action for Bromomethanesulfonamide is not available, sulfonamides, in general, inhibit the enzyme involved in the production of dihydrofolic acid, blocking bacterial biosynthesis of folic acid and, subsequently, pyrimidines and purines required for nucleic acid synthesis .
Safety and Hazards
Propriétés
IUPAC Name |
bromomethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4BrNO2S/c2-1-6(3,4)5/h1H2,(H2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKNONNGLPOBGEZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(S(=O)(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromomethanesulfonamide | |
CAS RN |
53412-78-5 |
Source


|
| Record name | bromomethanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4,5-bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]-1-(4-methoxyphenyl)ethanol](/img/structure/B2606513.png)



![N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2606520.png)
![N'-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-N-(5-methyl-1,2-oxazol-3-yl)ethanediamide](/img/structure/B2606521.png)




![7-(4-(benzo[d][1,3]dioxol-5-ylmethyl)piperazine-1-carbonyl)-3-(4-methoxybenzyl)quinazoline-2,4(1H,3H)-dione](/img/no-structure.png)


